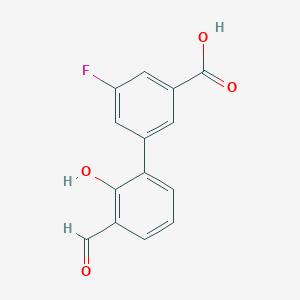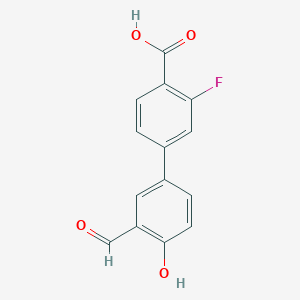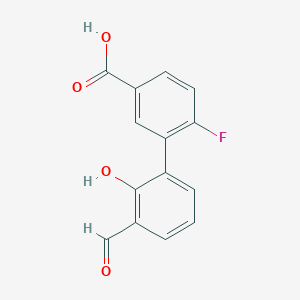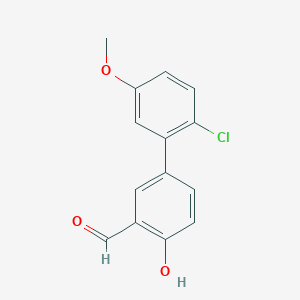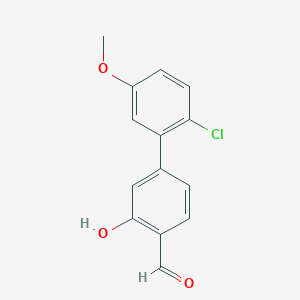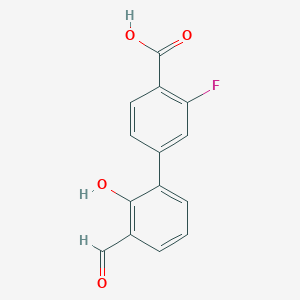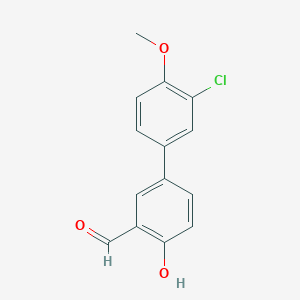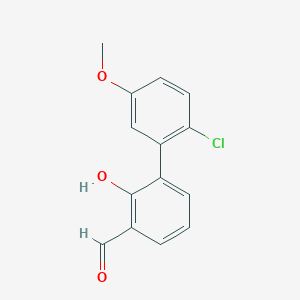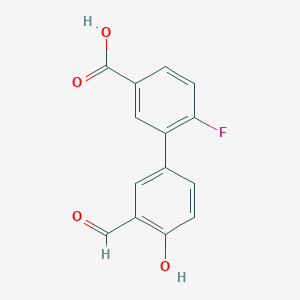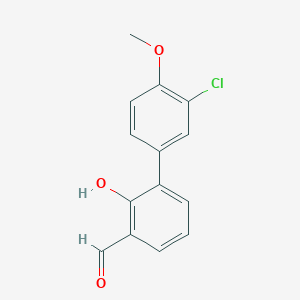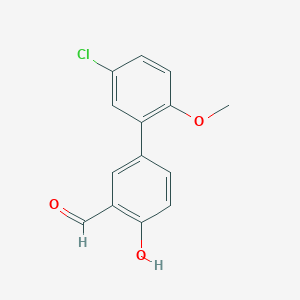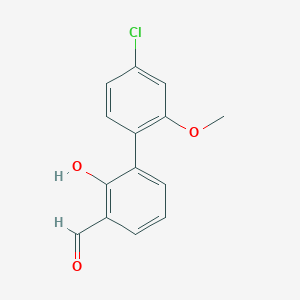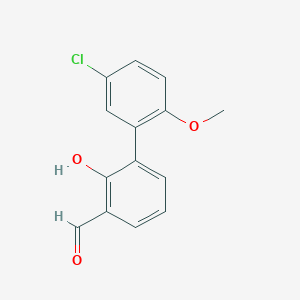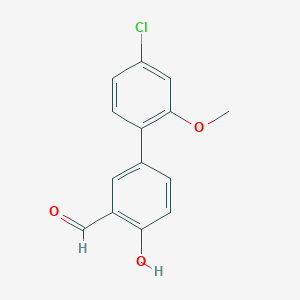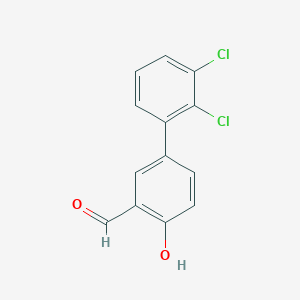
MFCD11877727
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dichlorophenyl)-2-formylphenol . It has the molecular formula C13H8Cl2O2 and a molecular weight of 267.10 g/mol . This compound is characterized by the presence of two chlorine atoms attached to a phenyl ring and a formyl group attached to another phenyl ring, making it a dichlorinated aromatic aldehyde.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dichlorophenyl)-2-formylphenol typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 2,3-dichlorophenol.
Formylation Reaction: The formylation of 2,3-dichlorophenol is carried out using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent hydrolysis of the formylating agent.
Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the reactivity and yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of 4-(2,3-Dichlorophenyl)-2-formylphenol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of 2,3-dichlorophenol and formylating agents are handled in bulk.
Continuous Flow Reactors: The reaction may be carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(2,3-Dichlorophenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: 4-(2,3-Dichlorophenyl)-2-carboxyphenol.
Reduction: 4-(2,3-Dichlorophenyl)-2-hydroxyphenol.
Substitution: 4-(2,3-Dichlorophenyl)-2-aminophenol or 4-(2,3-Dichlorophenyl)-2-thiolphenol.
Scientific Research Applications
4-(2,3-Dichlorophenyl)-2-formylphenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways Involved: It may inhibit or activate specific enzymes, leading to changes in metabolic pathways or cellular processes.
Effects: The compound’s effects depend on its ability to bind to its targets and modulate their activity, resulting in therapeutic or toxicological outcomes.
Comparison with Similar Compounds
- 4-(2,4-Dichlorophenyl)-2-formylphenol
- 4-(2,5-Dichlorophenyl)-2-formylphenol
- 4-(2,6-Dichlorophenyl)-2-formylphenol
Comparison:
- Structural Differences: The position of the chlorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 4-(2,3-Dichlorophenyl)-2-formylphenol is unique due to its specific substitution pattern, which influences its physicochemical properties and potential applications.
Properties
IUPAC Name |
5-(2,3-dichlorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-3-1-2-10(13(11)15)8-4-5-12(17)9(6-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPRUBQZCTVEGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00685275 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111129-06-6 |
Source


|
| Record name | 2',3'-Dichloro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00685275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
